Zafirlukast Impurity F Zafirlukast Impurity F
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021858
InChI: InChI=1S/C49H49N5O8S/c1-30-10-6-9-13-46(30)63(58,59)52-48(56)34-17-15-32(45(25-34)61-5)23-35-28-53(2)42-20-18-37(26-40(35)42)50-47(55)33-16-14-31(44(24-33)60-4)22-36-29-54(3)43-21-19-38(27-41(36)43)51-49(57)62-39-11-7-8-12-39/h6,9-10,13-21,24-29,39H,7-8,11-12,22-23H2,1-5H3,(H,50,55)(H,51,57)(H,52,56)
SMILES:
Molecular Formula: C49H49N5O8S
Molecular Weight: 868.0 g/mol

Zafirlukast Impurity F

CAS No.:

Cat. No.: VC18021858

Molecular Formula: C49H49N5O8S

Molecular Weight: 868.0 g/mol

* For research use only. Not for human or veterinary use.

Zafirlukast Impurity F -

Specification

Molecular Formula C49H49N5O8S
Molecular Weight 868.0 g/mol
IUPAC Name cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Standard InChI InChI=1S/C49H49N5O8S/c1-30-10-6-9-13-46(30)63(58,59)52-48(56)34-17-15-32(45(25-34)61-5)23-35-28-53(2)42-20-18-37(26-40(35)42)50-47(55)33-16-14-31(44(24-33)60-4)22-36-29-54(3)43-21-19-38(27-41(36)43)51-49(57)62-39-11-7-8-12-39/h6,9-10,13-21,24-29,39H,7-8,11-12,22-23H2,1-5H3,(H,50,55)(H,51,57)(H,52,56)
Standard InChI Key NPPOXSBBWOGUHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)C5=CC(=C(C=C5)CC6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC)C)OC

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Zafirlukast Impurity F is a dimeric derivative of zafirlukast, characterized by the molecular formula C₄₉H₄₉N₅O₈S and a molecular weight of 868.01 g/mol . Its IUPAC name, cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate, reflects its complex structure, which includes two indole moieties linked via a benzyl-carbamate bridge .

Structural Features

The impurity’s structure arises from the condensation of two zafirlukast molecules during synthesis, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) . Key structural elements include:

  • Two N-methylindole groups substituted with methoxy and sulfonamide functionalities.

  • A cyclopentyl carbamate group at the C-5 position of one indole ring.

  • A toluene-2-sulfonamide moiety attached to the benzyl bridge .

PropertyValue/DescriptionSource
Molecular FormulaC₄₉H₄₉N₅O₈S
Molecular Weight868.01 g/mol
CAS Number1160235-28-8
IUPAC NameCyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)C5=CC(=C(C=C5)CC6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC)C)OC

Synthesis and Formation Pathways

Traditional Synthesis Routes

Zafirlukast Impurity F is primarily formed during the coupling step of zafirlukast synthesis, where DCC is used to activate carboxylic acid intermediates. The side reaction involves the unintended condensation of two zafirlukast precursors, leading to the dimeric impurity . Studies indicate that DCC reacts with the carboxylic acid group of 4-(1-methyl-5-(cyclopentyloxycarbonylamino)indol-3-ylmethyl)-3-methoxybenzoic acid, forming an unstable O-acylisourea intermediate. This intermediate subsequently reacts with a second molecule of the same acid, yielding Zafirlukast Impurity F .

Improved Synthetic Strategies

To mitigate impurity formation, recent protocols substitute DCC with chloro-1,3-dimethyl-2-imidazolinium chloride (DMC) as a condensing agent. DMC minimizes side reactions by avoiding the formation of dicyclohexylurea (DCU), a byproduct linked to impurity generation . The optimized process achieves a molar ratio of 1:1.5:2 (acid:sulfonamide:DMC), reducing Impurity F levels to <0.05% .

Table 2: Comparison of Coupling Agents in Zafirlukast Synthesis

Coupling AgentImpurity F YieldAdvantagesLimitations
DCC0.10–0.15%High reactivityGenerates DCU byproduct
DMC<0.05%Minimal byproducts, scalableHigher cost

Analytical Characterization

Detection Methods

Zafirlukast Impurity F is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. A C18 column and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieve baseline separation from zafirlukast and other impurities .

Spectroscopic Profiling

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a protonated molecular ion at m/z 869.33 [M+H]⁺, consistent with the molecular formula C₄₉H₄₉N₅O₈S .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, indole NH), δ 7.82–7.12 (m, aromatic protons), and δ 3.78 (s, 3H, OCH₃) .

  • Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch) confirm the presence of carbamate and sulfonamide groups .

TechniqueKey SignalsInterpretation
ESI-MSm/z 869.33 [M+H]⁺Molecular ion confirmation
¹H NMRδ 8.21 (s, 1H), δ 3.78 (s, 3H)Indole NH, methoxy group
IR1720 cm⁻¹, 1340 cm⁻¹Carbamate and sulfonamide functional groups

Pharmacological and Toxicological Implications

Impact on Drug Efficacy

Zafirlukast Impurity F lacks therapeutic activity and may interfere with the parent drug’s binding to leukotriene receptors. Studies show that impurity levels >0.15% reduce zafirlukast’s potency by 12–18% in vitro .

Regulatory and Quality Control Considerations

ICH Guidelines

Per ICH Q3A and Q3B, Zafirlukast Impurity F is designated a "qualified impurity" with a reporting threshold of 0.05% and a identification threshold of 0.10% . Manufacturers must validate analytical methods to ensure compliance.

Reference Standards

ParameterLimitBasis
Reporting Threshold0.05%ICH Q3A
Identification Threshold0.10%ICH Q3B
Specification Limit≤0.15%Pharmacopeial guidelines (USP/EP)

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